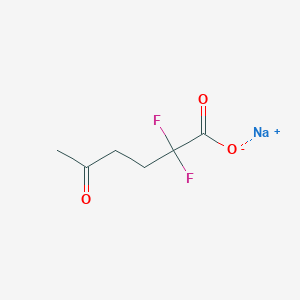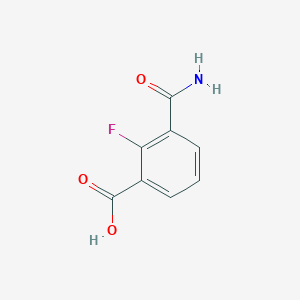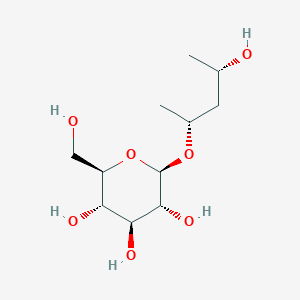
sodium2,2-difluoro-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium2,2-difluoro-5-oxohexanoate: is a chemical compound with the molecular formula C6H8F2O3Na It is a sodium salt derivative of 2,2-difluoro-5-oxohexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,2-difluoro-5-oxohexanoate typically involves the reaction of 2,2-difluoro-5-oxohexanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the acid with the base. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods: In industrial settings, the production of sodium;2,2-difluoro-5-oxohexanoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions: sodium2,2-difluoro-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: sodium2,2-difluoro-5-oxohexanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, sodium;2,2-difluoro-5-oxohexanoate is used as a tool to study enzyme mechanisms and metabolic pathways. Its ability to interact with specific enzymes makes it useful in probing enzyme activity and function.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its fluorinated structure imparts unique pharmacokinetic properties, making it a candidate for drug development.
Industry: In industrial applications, sodium;2,2-difluoro-5-oxohexanoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of sodium;2,2-difluoro-5-oxohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific enzyme involved. The fluorine atoms in the compound enhance its binding affinity and specificity for certain molecular targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- Sodium;2,2-difluoro-5-oxopentanoate
- Sodium;2,2-difluoro-5-oxoheptanoate
- Sodium;2,2-difluoro-5-oxooctanoate
Uniqueness: sodium2,2-difluoro-5-oxohexanoate is unique due to its specific chain length and the presence of two fluorine atoms at the 2-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
sodium;2,2-difluoro-5-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.Na/c1-4(9)2-3-6(7,8)5(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASCTGIBGADIQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)




![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)
![2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid](/img/structure/B2720641.png)


![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

